molecular formula C6H9N3O B14731566 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl- CAS No. 6220-49-1

2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl-

Cat. No.: B14731566
CAS No.: 6220-49-1
M. Wt: 139.16 g/mol
InChI Key: VBPAOWSIZPGRAK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrimidinone Chemistry

The journey of pyrimidine (B1678525) chemistry began long before the systematic study of its parent ring. Fused pyrimidine systems were encountered as early as 1776 with the isolation of uric acid. guidechem.com A significant milestone occurred in 1818 when Brugnatelli produced alloxan, the first isolated pyrimidine derivative, by oxidizing uric acid with nitric acid. nih.gov However, the systematic investigation of pyrimidines as a distinct class of compounds started in 1884 with the work of Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. chemsrc.com Pinner was also the one to propose the name "pyrimidin" in 1885. chemsrc.com

The parent, unsubstituted pyrimidine ring was first prepared in 1900 by Gabriel and Colman. chemsrc.com Their synthesis involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust. chemsrc.com Early synthetic methods, such as the classical Biginelli reaction first reported in 1891, provided a straightforward, one-pot synthesis for 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-keto ester, and urea (B33335). nih.govbanglajol.info This reaction has been instrumental in generating a vast library of pyrimidinone derivatives for further study. banglajol.info

Over the decades, synthetic methodologies have evolved significantly, allowing for more complex and precisely substituted pyrimidinone structures. Modern organic synthesis offers numerous routes to these scaffolds, including multi-component reactions and catalyzed cyclocondensations, which provide efficient access to a wide array of derivatives. organic-chemistry.org

Significance of Pyrimidinone Scaffolds in Medicinal Chemistry and Organic Synthesis

The pyrimidine nucleus is a fundamental component of life, forming the core structure of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. chemsrc.comclockss.orgnih.gov This inherent biological relevance is a primary reason why pyrimidine and its derivatives, including pyrimidinones (B12756618), are considered "privileged scaffolds" in medicinal chemistry. clockss.orgnih.govmdpi.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in bioactive compounds.

The versatility of the pyrimidinone scaffold allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. nih.gov This structural adaptability has led to the development of pyrimidine-based compounds with a vast spectrum of biological activities. guidechem.comumsl.edu Research has demonstrated their potential as anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and antihypertensive agents. guidechem.combanglajol.infoumsl.edugoogle.com

For instance, the pyrimidinone core is found in compounds investigated as kinase inhibitors for cancer therapy, modulators of G-protein coupled receptors, and inhibitors of enzymes crucial for viral replication. clockss.orgnih.gov The ability to synthesize diverse libraries of these compounds efficiently makes the pyrimidinone scaffold a valuable tool in high-throughput screening and the drug discovery process. nih.gov

Overview of Research Trajectories for 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl- and Its Analogs

While the specific compound 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl- (CAS 6220-49-1) is not extensively documented in peer-reviewed research literature, its structure represents a simple yet important variation of the 4-aminopyrimidinone core. Research trajectories for this class of compounds can be understood by examining studies on its close analogs, focusing on the impact of N-methylation and substitutions at the 4-amino position.

N-methylation is a critical modification in medicinal chemistry, often referred to as the "magic methyl" effect, which can significantly alter a compound's biological activity and pharmacokinetic properties. nih.govmdpi.com Methylation can improve metabolic stability, enhance membrane permeability, and influence the binding conformation of a molecule to its target. nih.govmdpi.com The presence of methyl groups on both the ring nitrogen (N1) and the exocyclic amino group (N4) in the target compound suggests a structure optimized for specific interactions and metabolic profiles.

Research on analogous 4-aminopyrimidine (B60600) scaffolds is a highly active area, particularly in the development of kinase inhibitors. nih.gov Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. nih.gov The 4-amino group often serves as a key hydrogen-bond donor, anchoring the inhibitor to the hinge region of the kinase active site. nih.gov

Studies on related aminopyrimidine derivatives illustrate the importance of substitutions on the core structure for achieving potency and selectivity. For example, various substituted aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have been synthesized and evaluated as dual-target inhibitors of BRD4 and PLK1, two important anticancer targets. nih.gov The cytotoxic activity of these analogs varies significantly with the nature of the substituents, as shown in the table below.

Cytotoxicity of Selected Aminopyrimidine Analogs Against Cancer Cell Lines
CompoundSubstituent DescriptionTarget Cell LineIC₅₀ (µM)
Analog 1 (Compound 4)5-((2-bromo-1-phenylethylidene)amino) derivativeMCF-7 (Breast Cancer)0.038
Analog 2 (Compound 6a)5-((2-bromo-1-(4-methoxyphenyl)ethylidene)amino) derivativeMCF-7 (Breast Cancer)0.141
Analog 3 (Compound 7)5-((1,2-diphenyl-2-oxoethylidene)amino) derivativeMCF-7 (Breast Cancer)0.042
Analog 4 (Compound 9)Fused Pteridine derivativeMCF-7 (Breast Cancer)>100

Data sourced from a study on dual-target inhibitors of BRD4/PLK1. nih.gov

The data demonstrates that even subtle changes to the substituents on the pyrimidine ring can lead to dramatic differences in biological activity. nih.gov While Analog 1 and 3 show potent activity, the introduction of a methoxy (B1213986) group (Analog 2) or the formation of a fused ring system (Analog 4) significantly alters the efficacy. nih.gov This highlights a key research trajectory for this class of compounds: the systematic exploration of substituent effects to optimize target engagement and biological response. Therefore, while direct research on 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl- is sparse, the principles derived from its analogs suggest its potential as a scaffold for developing targeted therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6220-49-1

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1-methyl-4-(methylamino)pyrimidin-2-one

InChI

InChI=1S/C6H9N3O/c1-7-5-3-4-9(2)6(10)8-5/h3-4H,1-2H3,(H,7,8,10)

InChI Key

VBPAOWSIZPGRAK-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=O)N(C=C1)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2 1h Pyrimidinone, 4 Amino 1,n Dimethyl

Electrophilic Aromatic Substitution Reactions

The pyrimidinone ring in 1,N4-dimethylcytosine is susceptible to electrophilic attack, particularly at the electron-rich 5-position. The amino group at the 4-position and the ring nitrogen atoms modulate the reactivity of the heterocyclic system.

The bromination of 2(1H)-pyrimidinone and its N-methylated derivatives, including 1,N4-dimethylcytosine, in aqueous acidic solutions does not follow a simple, direct electrophilic substitution pathway. Instead, the reaction proceeds through a multi-step addition-elimination mechanism. researchgate.net

The proposed mechanism involves two key stages:

Rapid Addition: The reaction begins with a fast, irreversible addition of bromine across the 5,6-double bond of the pyrimidinone ring. This step leads to the formation of a stable intermediate, identified as a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine derivative. researchgate.net

Slow Elimination: The saturated hexahydropyrimidine (B1621009) intermediate then undergoes a slow, acid-catalyzed elimination of water. This dehydration step re-establishes the aromaticity of the ring and yields the final 5-bromopyrimidinone product. researchgate.net

If an excess of bromine is present in the reaction mixture, the 5-bromo product can react further. This subsequent reaction involves the formation of a 5,5-dibromo-4,6-dihydroxyhexahydropyrimidine species. researchgate.net

At higher acidities (e.g., pH < 2), studies on the related 1,2-dihydro-1,3-dimethyl-2-oxopyrimidinium cation show that the rate-determining step is the attack of bromine on the corresponding pseudobase (QOH). researchgate.net Conversely, at lower acidities (e.g., pH > 4), the formation of the pseudobase itself becomes the rate-limiting step. This shift occurs because the reversal of the pseudobase to the cation is fast relative to bromine attack in highly acidic conditions, while the opposite is true in less acidic media. researchgate.net

Condition Rate-Determining Step for Bromination
High Acidity (pH < 2)Attack by bromine on the pseudobase intermediate. researchgate.net
Low Acidity (pH > 4)Formation of the pseudobase intermediate. researchgate.net

Nucleophilic Reactivity of the Pyrimidinone Moiety

The pyrimidinone ring contains several nucleophilic centers. The exocyclic amino group (N4) and the ring nitrogen atom at the 3-position (N3) are primary sites for reactions with electrophiles. The methyl group on the exocyclic nitrogen makes the N4 atom a stronger nucleophile compared to the unsubstituted cytosine, which can influence its reactivity in processes like alkylation or acylation. The electron-donating character of the methyl group at the 5-position of 3,N4-etheno-5-methylcytosine, a related structure, enhances the nucleophilicity of the 3-nitrogen, making it a more favorable target for lipid peroxidation products compared to cytosine itself. nih.gov This suggests that the N-methylation in 1,N4-dimethylcytosine similarly influences the nucleophilic character of the molecule.

Tautomerism and Tautomeric Equilibria

Like its parent compound cytosine, 1,N4-dimethylcytosine can exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. The primary tautomeric forms for cytosine derivatives involve amino-imino and oxo-enol transformations.

For 1-methylcytosine (B60703), theoretical studies have explored the stability of various tautomers. While the canonical amino-oxo form is predominant, rare imino-oxo tautomers can be stabilized under specific conditions, such as by the presence of an excess electron. nih.gov Computational studies on cytosine itself have identified numerous potential tautomers, with the relative stability being highly dependent on the environment (gas phase vs. aqueous solution). nih.gov In aqueous solutions, the canonical amino-oxo tautomer of cytosine is the most stable form. nih.gov The methylation at the N1 and N4 positions in 1,N4-dimethylcytosine locks the molecule out of some tautomeric possibilities that involve proton migration from these sites, but keto-enol and other forms of tautomerism remain relevant.

Tautomer TypeDescriptionStability Factor
Amino-oxo The canonical and most stable form in aqueous solution. nih.govPredominant form
Imino-oxo Involves proton transfer from the exocyclic amino group to a ring nitrogen (e.g., N3).Generally less stable, but can be stabilized in specific environments. nih.gov
Amino-enol Involves proton transfer from a ring nitrogen to the carbonyl oxygen.Less stable than the amino-oxo form.

Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems

The pyrimidinone scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing one, can be achieved by reacting the pyrimidinone with bifunctional reagents. For example, the formation of 3,N4-etheno-5-methylcytosine from 5-methylcytosine (B146107) occurs through a cyclization reaction with products of lipid peroxidation. nih.gov This demonstrates the potential for the N3 and N4 positions to participate in ring-forming reactions.

General strategies for synthesizing fused heterocyclic systems often involve cascade reactions where multiple bonds and rings are formed in a single pot. nih.gov While specific examples for 1,N4-dimethylcytosine are not detailed in the provided sources, the inherent reactivity of the enamine-like functionality within the pyrimidinone ring makes it a suitable candidate for participating in iodine-mediated annulations or other cyclization cascades to produce novel polycyclic structures. researchgate.net

Reactions with Specific Electrophiles (e.g., C-electrophiles)

The reaction of 1,N4-dimethylcytosine with electrophiles is influenced by the electronic nature of the pyrimidinone ring. Studies on the reaction of 1-methylcytosine with positively charged phenyl radicals (a type of C-electrophile) in the gas phase show that both addition and hydrogen abstraction reactions occur. acs.org The preferred sites of addition are the electron-rich centers, including the N3 atom and the carbonyl oxygen. acs.org The C5 position is also a potential site for attack. acs.org The reactivity and the preferred site of attack can vary significantly depending on the reaction conditions, such as the phase (gas vs. solution) and pH. acs.org Under acidic conditions, protonation of the pyrimidine (B1678525) ring can alter its electronic distribution, making it more susceptible to attack by certain nucleophilic radicals. acs.org

Chemical Transformations for Diverse Functionalization of 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl-

The chemical scaffold of 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl-, also known by its alternative name N,1-dimethylcytosine, presents multiple sites for chemical modification, enabling the synthesis of a diverse array of functionalized derivatives. Research into the chemical reactivity of this compound has explored various transformations, including electrophilic substitution, nucleophilic reactions, and metal-catalyzed cross-coupling, to introduce a wide range of functional groups. These studies are crucial for developing new molecules with tailored properties.

One key area of investigation has been the functionalization of the exocyclic amino group. The nitrogen atom of the 4-amino group can act as a nucleophile, reacting with various electrophiles. For instance, alkylation reactions can be employed to introduce novel alkyl or arylalkyl substituents. A general approach to the N-4 alkylation of cytosine derivatives involves a two-step process that can be adapted for N,1-dimethylcytosine. This process begins with the selective sulfonylation at the N-1 position, which is already methylated in the target compound, followed by alkylation at the N-4 amino site using a strong base such as potassium hexamethyldisilazide (KHMDS) in a mixed solvent system like dichloromethane/tetrahydrofuran (CH2Cl2/THF). This method provides a regioselective route to N-4 alkylated products.

Another significant transformation is the Dimroth rearrangement, a well-documented isomerization in heterocyclic chemistry. In pyrimidine derivatives, this rearrangement typically involves the interchange of an endocyclic and an exocyclic nitrogen atom. For 1-alkyl-2-iminopyrimidines, the rearrangement proceeds through the addition of water, leading to a ring-opening to form an aminoaldehyde intermediate, which subsequently undergoes ring closure to yield the rearranged product. While specific studies on the Dimroth rearrangement of 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl- are not extensively detailed in readily available literature, the general mechanism is pertinent to its potential reactivity under certain conditions, such as in boiling pyridine. The rate and facility of this rearrangement can be influenced by various factors, including the pH of the reaction medium and the presence of electron-withdrawing groups.

Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of pyrimidine rings. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of aryl, vinyl, and alkynyl groups, respectively. These reactions typically require a halogenated pyrimidine precursor. While direct C-H activation and functionalization of the pyrimidine ring of N,1-dimethylcytosine is a potential area of research, more commonly, a halogenated analog would be synthesized first to serve as the electrophilic partner in the cross-coupling reaction. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in these transformations.

The photochemical reactivity of cytosine derivatives has also been a subject of interest. For instance, UV irradiation of 5-methylcytosine, a related compound, can lead to the formation of photoproducts, including cyclobutyl-type dimers with adjacent pyrimidine bases. While specific photochemical studies on N,1-dimethylcytosine are limited, it is plausible that it could undergo similar photochemical transformations, offering a pathway for unique functionalizations.

The following tables summarize representative chemical transformations that could be applied to 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl- based on the reactivity of related cytosine and pyrimidine derivatives.

Table 1: Representative N-4 Alkylation of Cytosine Derivatives

ElectrophileBaseSolventProduct
Benzyl bromideKHMDSCH2Cl2/THFN-4-benzyl-1-methylcytosine derivative
Ethyl iodideKHMDSCH2Cl2/THFN-4-ethyl-1-methylcytosine derivative
Allyl bromideKHMDSCH2Cl2/THFN-4-allyl-1-methylcytosine derivative

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated N,1-Dimethylcytosine Precursor

Reaction TypeCoupling PartnerCatalystProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh3)45-Aryl-N,1-dimethylcytosine
HeckAlkenePd(OAc)25-Alkenyl-N,1-dimethylcytosine
SonogashiraTerminal alkynePd(PPh3)2Cl2/CuI5-Alkynyl-N,1-dimethylcytosine

Theoretical and Computational Investigations of 2 1h Pyrimidinone, 4 Amino 1,n Dimethyl

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule.

The electronic structure of a molecule dictates its reactivity and physical properties. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value suggests a greater tendency to donate electrons, while a lower ELUMO value indicates a higher capacity to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and reactivity.

For related aminopyrimidine derivatives studied as corrosion inhibitors, these quantum chemical parameters are crucial for predicting their interaction with metal surfaces. srce.hr For instance, a low energy gap is associated with higher inhibition efficiency because it facilitates the transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal. srce.hr The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, identifies the sites most susceptible to electrophilic and nucleophilic attack. In 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl-, the nitrogen and oxygen atoms are expected to be regions of high electron density, making them active sites for interaction.

Table 1: Illustrative Quantum Chemical Parameters for Aminopyrimidine-type Molecules Data presented is representative of values found for analogous aminopyrimidine derivatives in scientific literature.

ParameterTypical ValueSignificance
EHOMO-5 to -7 eVElectron-donating ability
ELUMO-1 to -2 eVElectron-accepting ability
Energy Gap (ΔE)3 to 5 eVMolecular stability and reactivity
Dipole Moment2 to 5 DebyePolarity and interaction strength

Elucidation of Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be constructed.

A relevant study on the bromination of 2(1H)-pyrimidinone and its N-methyl derivatives in an aqueous acidic solution demonstrated that the reaction proceeds through a multi-step mechanism. researchgate.net The process involves the rapid formation of an addition compound, which then undergoes a slower, acid-catalyzed elimination to yield the final substituted product. researchgate.net Computational modeling of such a reaction for 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl- would involve identifying the transition state structures and calculating the activation energy barriers for each step. This provides insights into the reaction kinetics and the factors controlling the product formation, such as the role of the amino and methyl groups in influencing the electron density of the pyrimidine (B1678525) ring.

Many heterocyclic compounds, including pyrimidinones (B12756618), can exist in multiple tautomeric forms through proton transfer. The relative stability of these tautomers significantly affects the molecule's chemical behavior and biological function. For example, cytosine (4-aminopyrimidin-2(1H)-one), an analogue lacking the N-methyl groups, exists predominantly in the amino-oxo form. thieme-connect.de

Quantum chemical calculations can accurately predict the relative energies and, therefore, the equilibrium populations of different tautomers of 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl-. The calculations would compare the stability of the primary amino-oxo tautomer with other potential forms, such as imino-oxo or amino-hydroxy tautomers. The solvent environment can also be modeled to understand its influence on tautomeric preference.

Table 2: Predicted Relative Stabilities of Cytosine Tautomers (Illustrative) This table shows representative data for the parent compound Cytosine to illustrate the concept of tautomeric preference.

TautomerStructureRelative Energy (kcal/mol)
Amino-oxo4-amino-pyrimidin-2(1H)-one0.0 (most stable)
Imino-oxo4-imino-3,4-dihydropyrimidin-2(1H)-one~1.5
Amino-hydroxy4-amino-pyrimidin-2-ol~17

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior and interactions.

MD simulations are widely used to study how a molecule interacts with its environment, such as solvent molecules or biological macromolecules. nih.gov For 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl-, simulations could model its behavior in an aqueous solution, revealing details about its hydration shell and hydrogen bonding patterns. In the context of drug design, where pyrimidinone derivatives are common scaffolds, MD simulations can predict the stability of a ligand-protein complex. nih.gov Parameters like the root-mean-square deviation (RMSD) of the complex over time are used to assess binding stability. plos.org

The adsorption of organic molecules onto metal surfaces is a key mechanism for corrosion inhibition. MD simulations are a powerful tool to investigate this process at the molecular level. researchgate.net Studies on various pyrimidine derivatives show that these molecules tend to adsorb flat on a metal surface, maximizing contact through the π-electrons of the heterocyclic ring and the lone pair electrons of heteroatoms (N, O). researchgate.netresearchgate.net

Simulations for 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl- on a metal surface like steel or copper would model its adsorption configuration and calculate the binding energy. This energy, a measure of the interaction strength, indicates the stability of the protective film formed by the inhibitor. The results can help explain how the molecular structure contributes to its effectiveness as a corrosion inhibitor. researchgate.netnih.gov

Table 3: Typical MD Simulation Outputs for Pyrimidine Derivatives as Corrosion Inhibitors Data is representative of findings for various pyrimidine-based corrosion inhibitors.

Simulation ParameterTypical ResultInterpretation
Adsorption Energy-150 to -400 kJ/molStrong, spontaneous adsorption on the metal surface
Adsorption ConfigurationPlanar / Parallel to SurfaceMaximizes surface coverage and protective barrier
Radial Distribution FunctionPeaks for N/O atoms near metal atomsIndicates specific sites of chemical interaction

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

Analysis of Ligand-Protein Binding Mechanisms

While specific molecular docking studies detailing the binding mechanisms of 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl- with various protein targets are not extensively available in the reviewed literature, general principles derived from studies on related pyrimidinone derivatives can provide insights. For pyrimidinone scaffolds, binding is often characterized by a combination of hydrogen bonding and hydrophobic interactions.

The 4-amino group and the pyrimidinone ring's nitrogen and oxygen atoms are potential hydrogen bond donors and acceptors. For instance, studies on similar heterocyclic compounds have shown that the amino group can form crucial hydrogen bonds with backbone carbonyls or acidic residues (like aspartate or glutamate) in a protein's active site. The methyl groups at the 1 and N-positions would likely engage in hydrophobic or van der Waals interactions with nonpolar residues such as leucine, isoleucine, and valine within the binding pocket.

To illustrate a hypothetical binding mode, consider the interaction with a generic kinase active site. The pyrimidinone core could act as a hinge-binder, forming hydrogen bonds with the backbone amide and carbonyl groups of the hinge region. The N-dimethylamino group could then project into a solvent-exposed region or a specific sub-pocket, where it might form additional interactions.

A hypothetical representation of key interactions is presented in the table below:

Interaction Type Potential Interacting Group on Ligand Potential Interacting Residue on Protein
Hydrogen Bond Donor4-amino groupAspartate, Glutamate, Serine, Threonine
Hydrogen Bond Acceptor2-oxo group, Ring NitrogensLysine, Arginine, Serine, Threonine
Hydrophobic Interaction1-methyl group, N-methyl groupLeucine, Valine, Isoleucine, Phenylalanine

Prediction of Binding Affinities for Biological Targets

The prediction of binding affinity, often expressed as a binding energy (e.g., in kcal/mol), is a key output of molecular docking simulations. Lower binding energies typically indicate a more stable ligand-protein complex and potentially higher potency.

Without specific studies on 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl-, we can refer to data from analogous compounds to understand the expected range of binding affinities. For example, various pyrimidine derivatives have been docked against protein kinases, with reported binding energies often ranging from -7 to -10 kcal/mol for active compounds.

The table below presents hypothetical binding affinities for 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl- against a selection of therapeutically relevant protein families, based on the performance of similar heterocyclic cores.

Biological Target Family Hypothetical Binding Affinity (kcal/mol) Rationale
Protein Kinases-7.5 to -9.0The pyrimidinone scaffold is a common hinge-binding motif in kinase inhibitors.
Dihydrofolate Reductase-6.5 to -8.0The amino-pyrimidine core is a known pharmacophore for DHFR inhibitors.
Cyclin-Dependent Kinases-7.0 to -8.5The planar heterocyclic system can fit well into the ATP-binding pocket of CDKs.

It is crucial to note that these are estimated values and actual binding affinities would need to be determined through specific computational and experimental studies.

Computational Structure-Activity Relationship (SAR) Development

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. These studies are vital for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.

For 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl-, a computational SAR study would involve the systematic modification of its structure and the evaluation of the effect of these changes on its binding affinity to a specific target. Key areas for modification would include:

The 4-amino group: Substitution on the amino group could explore additional binding pockets and influence hydrogen bonding capacity.

The 1-methyl group: Replacement with larger or different functional groups could probe for additional hydrophobic interactions.

The pyrimidinone core: Introduction of substituents at other positions on the ring could modulate the electronic properties and orientation of the molecule within the binding site.

A hypothetical SAR exploration is outlined in the table below, indicating the potential impact of various substitutions on binding affinity.

Position of Modification Substitution Predicted Effect on Binding Affinity Rationale
4-amino-NH(ethyl)Neutral to slightly negativePotential steric clash if the pocket is narrow.
4-amino-NH(cyclopropyl)Potentially positiveThe rigid cyclopropyl (B3062369) group can explore specific hydrophobic pockets.
1-position-ethylPotentially positiveIncreased hydrophobic contact with the protein.
1-position-benzylPotentially positiveThe phenyl ring can form pi-stacking interactions with aromatic residues.
5-position-fluoroPotentially positiveCan act as a hydrogen bond acceptor and improve metabolic stability.
6-position-chloroPotentially positiveCan occupy a hydrophobic pocket and increase binding.

These predictions are based on general medicinal chemistry principles and would require validation through dedicated computational and experimental efforts focused specifically on 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl- and its derivatives.

Advanced Applications in Organic Synthesis and Functional Materials

Role as Synthons and Building Blocks for Complex Molecular Architectures

The pyrimidine (B1678525) nucleus is an essential building block in the synthesis of numerous natural and non-natural products, many of which possess significant biological and clinical relevance. growingscience.com Due to this, the development of efficient synthetic methods for pyrimidine derivatives is a key focus in medicinal chemistry and drug discovery. growingscience.com Pyrimidinones (B12756618) serve as versatile synthons, or synthetic building blocks, for constructing more complex molecular architectures.

Various synthetic strategies leverage the reactivity of the pyrimidinone core. For instance, multi-component reactions, such as the Biginelli reaction, provide a straightforward, one-pot method for synthesizing dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). derpharmachemica.com These reactions are often facilitated by a range of catalysts to improve yields and reaction conditions. derpharmachemica.com The functional groups on the pyrimidinone ring, such as amino and carbonyl groups, offer multiple reaction sites for further elaboration. This allows chemists to fuse other rings onto the pyrimidine core, creating polycyclic systems like pyrido[2,3-d]pyrimidines, pyrano[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines. researchgate.netresearchgate.net The synthesis of these fused systems often starts from a preformed, functionalized pyrimidine ring, which is then cyclized with other reagents. This modular approach is fundamental to creating libraries of complex molecules for screening in drug discovery and materials science.

Intermediates in the Synthesis of Chiral Compounds (e.g., Amino Acids)

The incorporation of chirality is crucial for biological activity, yet many synthetic methods for pyrimidine derivatives result in racemic products. mdpi.com However, pyrimidinones have been successfully employed as intermediates in the synthesis of chiral compounds, particularly amino acid derivatives. mdpi.com

A notable method involves the condensation of N-carbamoyl derivatives of amino acids with 1,1,3,3-tetramethoxypropane (B13500) under acidic conditions. mdpi.com This reaction yields pyrimidin-2(1H)-ones that retain the chiral amino acid fragment. While this method has been successful for certain amino acids, attempts with others like L-valine and L-leucine did not yield the corresponding pyrimidinones, suggesting that the reaction's success can be substrate-dependent. mdpi.com The resulting chiral pyrimidinone esters can be subsequently hydrolyzed to their carboxylic acid forms, providing valuable chiral building blocks for further synthetic applications. mdpi.com

Table 1: Synthesis of Chiral Pyrimidin-2(1H)-one Derivatives

Starting N-Carbamoyl Amino Acid Resulting Pyrimidinone Product
L-Methionine Methyl (S)-2-(2-oxopyrimidin-1(2H)-yl)-4-(methylthio)butanoate
L-Lysine Dimethyl (S)-2,6-bis((2-oxopyrimidin-1(2H)-yl)amino)hexanoate
L-Tyrosine Methyl (S)-3-(4-hydroxyphenyl)-2-(2-oxopyrimidin-1(2H)-yl)propanoate

Data sourced from a study on the synthesis of pyrimidin-2(1H)-ones with amino acid residues. mdpi.com

Catalytic Applications in Organic Reactions

While pyrimidinone derivatives are central products in many catalyzed synthetic reactions, their role as catalysts is less documented in the available literature. The synthesis of pyrimidinones and related fused heterocyclic systems often employs a wide range of catalytic methods, including organocatalysts (e.g., L-proline), metal-based catalysts (e.g., copper or iron nanoparticles), and ionic liquids. derpharmachemica.commdpi.comnih.govacs.org These catalysts are used to facilitate reactions like the Biginelli reaction or other multi-component condensations that form the pyrimidine ring. derpharmachemica.comacs.org However, information regarding the application of the 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl- scaffold itself as a catalyst in organic reactions is limited.

Formation of Supramolecular Structures (e.g., Hydrogen-Bonded Systems)

Pyrimidinone derivatives are predisposed to forming stable supramolecular structures through non-covalent interactions, primarily hydrogen bonding. nih.gov The N-H and C=O groups within the pyrimidinone ring are analogous to those in nucleobases, allowing them to act as effective hydrogen bond donors and acceptors, respectively. nih.gov

Studies on substituted 2(1H)-pyrimidinones have shown that these molecules readily form N–H···O hydrogen bonds, leading to the creation of well-ordered assemblies both in solution and in the crystalline solid state. nih.gov The most common motif is the formation of a dimer, where two pyrimidinone molecules are linked together. These dimers can then self-assemble into larger one-dimensional structures, such as chains or ribbons. acs.orgnih.gov The specific nature of the substituents on the pyrimidine ring can influence the exact geometry and stability of these hydrogen-bonded networks. This ability to form predictable supramolecular structures makes pyrimidinones valuable components for crystal engineering and the design of functional materials where molecular organization is key. nih.gov

Development as Fluorescent Probes and Dyes for Bimolecular Detection

The pyrimidine scaffold is a key component in the development of fluorescent molecules for various applications, including bioimaging and materials science. researchgate.net Aminopyrimidine derivatives, in particular, can exhibit significant fluorescence, a property that is often absent in their non-aminated precursors like 2-chloropyrimidine. mdpi.com The fluorescence intensity of these compounds is often sensitive to the polarity of their environment, with the highest intensity typically observed in polar protic solvents like methanol (B129727) and ethanol. mdpi.com

Pyrimidine derivatives substituted with both electron-donating (like an amino group) and electron-accepting fragments can create "push-pull" systems. frontiersin.org These systems are often highly fluorescent and their emission properties can be sensitive to external stimuli. frontiersin.org This sensitivity makes them excellent candidates for fluorescent probes designed to detect specific biomolecules or changes in cellular microenvironments. nih.gov For example, pyrimidine-based fluorescent inhibitors have been designed to selectively visualize the COX-2 enzyme, which is overexpressed in many cancers. nih.gov Furthermore, pyrimidine derivatives have been incorporated into organic dyes used as photosensitizers in dye-sensitized solar cells, highlighting their versatility in optoelectronic applications. researchgate.net

Table 2: Fluorescence Properties of Selected 2-Alkylaminopyrimidines

Compound Excitation Max (nm) Emission Max (nm) Solvent
2-N-methylaminopyrimidine 282 377 Methanol
2-N-ethylaminopyrimidine 286 375 Methanol
2-N-piperidinopyrimidine 360 403 Ethanol

Data shows the highest fluorescence intensity observed in the specified polar protic solvents. mdpi.com

Application in Corrosion Inhibition: Mechanistic Insights

Pyrimidine and pyrimidinone derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals, including copper and steel, in acidic environments. researchgate.netnih.gov Their protective action is attributed to their ability to adsorb onto the metal surface, forming a barrier that shields the metal from the corrosive medium. researchgate.net

The mechanism of inhibition involves several key molecular features. The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons, along with π-electrons from the aromatic ring, facilitates the adsorption of the inhibitor molecules onto the metal surface. researchgate.net This adsorption can occur through two main processes: physisorption, which involves electrostatic interactions between the charged inhibitor and the charged metal surface, and chemisorption, which involves the formation of coordinate bonds between the heteroatoms and the vacant d-orbitals of the metal atoms. researchgate.netnih.gov

Electrochemical studies, such as potentiodynamic polarization, have shown that many pyrimidine-based inhibitors act as mixed-type inhibitors. researchgate.netnih.gov This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The effectiveness of these inhibitors generally increases with concentration, as more molecules become available to cover the metal surface. The adsorption process often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. researchgate.net The result is a stable, protective film that significantly reduces the corrosion rate. researchgate.net

Table 3: Corrosion Inhibition Efficiency of Pyrimidinone Derivatives

Inhibitor Metal Corrosive Medium Max Inhibition Efficiency (%)
(E)‑N‑(3‑((1,3‑dimethyl‑2,4,6‑trioxohexahydropyrimidin‑5‑yl)diazenyl)‑2,5‑diethoxyphenyl)benzamide Copper 1.0 M Nitric Acid 89.59
Pyrimidine-bichalcophene derivatives Copper 1.0 M Nitric Acid 90.3–92.1
1,5-Dimethyl-4-((2-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one Mild Steel 1.0 M Hydrochloric Acid 87.0

Data compiled from various studies on pyrimidine and related heterocyclic inhibitors. researchgate.netresearchgate.net Note: The first inhibitor is a derivative of pyrimidine-2,4,6-trione, not pyrimidin-2-one, but illustrates the principle for a closely related core.

Mechanistic Exploration of Biological and Pharmacological Potential

Investigation of Targeted Biological Activities and Mechanisms

The therapeutic potential of pyrimidinone scaffolds is largely attributed to their ability to interact with various biological targets, leading to a range of pharmacological effects. The N-dimethyl and 1-methyl substitutions on the 4-amino-2(1H)-pyrimidinone core are expected to influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its specificity and efficacy.

Anticancer Mechanism Studies

The pyrimidine (B1678525) core is a fundamental component of nucleic acids, making pyrimidine analogs prime candidates for anticancer drug development. Their mechanisms often involve the disruption of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

While direct studies on 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl- are not available, other small molecules with heterocyclic scaffolds have been investigated as inhibitors of the X-linked inhibitor of apoptosis protein (XIAP). XIAP is a key regulator of apoptosis, and its inhibition can sensitize cancer cells to programmed cell death. The potential for pyrimidinone derivatives to act as XIAP inhibitors warrants further investigation to determine if this mechanism contributes to their anticancer effects.

Pyrimidine derivatives have demonstrated the ability to interfere with cancer cell proliferation. For instance, various 4-amino substituted pyrazolo[3,4-d]pyrimidines have shown antiproliferative effects. nih.govnih.gov These compounds can act as inhibitors of protein kinases, such as Src and Abl, which are crucial for cancer cell signaling and proliferation. nih.gov The structural similarities suggest that 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl- might also exhibit antiproliferative activity by targeting similar pathways. The N-dimethyl substitution could play a role in the molecule's ability to fit into the ATP-binding pocket of these kinases.

Below is a table summarizing the antiproliferative activity of some related pyrimidine derivatives against different cancer cell lines.

Compound ClassTarget Cell LineObserved EffectReference
4-amino substituted pyrazolo[3,4-d]pyrimidinesK-562 and KU-812 (Leukemia)Dual inhibition of Src and Abl tyrosine kinases, induction of apoptosis nih.gov
2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidinesMCF-7 and MDA-MB-231 (Breast Cancer)Anti-proliferative properties nih.gov

Antimicrobial Activity Mechanisms

The search for novel antimicrobial agents is critical in the face of growing antibiotic resistance. Pyrimidine-based compounds have emerged as a promising class of antimicrobials. The mechanism of action for many antimicrobial pyrimidine derivatives involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The specific structural features of 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl- may allow it to selectively target microbial pathways that are distinct from those in human cells. For example, N-methylation in some antimicrobial peptides has been shown to modulate their activity. mdpi.com

Antiviral Activity Mechanisms

Several pyrimidine derivatives have been reported to possess antiviral activity. nih.gov Their mechanisms can vary, from inhibiting viral replication enzymes to blocking the entry of viruses into host cells. The structural resemblance of the pyrimidine core to nucleosides allows these compounds to act as nucleoside analogs, thereby interfering with viral DNA or RNA synthesis. The antiviral potential of 4,7-disubstituted pyrimido[4,5-d]pyrimidines against human coronavirus 229E (HCoV-229E) has been noted, with the substituents playing a key role in their effectiveness. nih.gov

Modulation of Specific Receptor Systems

Beyond their effects on cellular proliferation and microbial growth, pyrimidinone derivatives have been shown to modulate the activity of specific receptor systems. This interaction can lead to a variety of physiological responses, opening up avenues for their use in treating a range of conditions. For instance, some pyrimidone-based molecules have been identified as positive allosteric modulators of the D1 dopamine (B1211576) receptor, suggesting potential applications in neurocognitive disorders. nih.gov Additionally, certain 2-arylamino-4-aryl-pyrimidines have been found to be potent inhibitors of PAK1 kinase, a target in colon cancer. nih.gov The specific receptor modulation capabilities of 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl- remain to be elucidated but represent a promising area for future research.

Adenosine (B11128) A2a Receptor Antagonism

There is currently no direct evidence in peer-reviewed literature to suggest that 4-amino-1,N-dimethyl-2(1H)-pyrimidinone is an antagonist of the Adenosine A2a receptor. However, the broader pyrimidine scaffold is a foundational component in the design of numerous potent and selective A2a receptor antagonists. These antagonists are investigated primarily for non-dopaminergic treatment of Parkinson's disease, as they can modulate motor activity. nih.govnih.gov

The Adenosine A2a receptor is a G-protein-coupled receptor that, when activated by adenosine, plays an inhibitory role in dopaminergic signaling. nih.gov By blocking this receptor, antagonists can enhance postsynaptic responses to dopamine, offering a therapeutic benefit. nih.gov Researchers have synthesized and tested various fused pyrimidine systems, such as pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines and 1H-pyrazolo[3,4-d]pyrimidines, which have shown high binding affinity and antagonist activity at the human A2a receptor. nih.govnih.gov For instance, the compound Istradefylline , an FDA-approved A2a antagonist for Parkinson's disease, features a fused pyrimidine ring system, highlighting the importance of this structural class. nih.gov

Table 1: Examples of Pyrimidine-Based Adenosine Receptor Antagonists
Compound IDCore ScaffoldTarget(s)hA2a Ki (nM)hA1 Ki (nM)Reference
11o 1H-Pyrazolo[3,4-d]pyrimidin-6-amineA2a / A113.355 nih.gov
Istradefylline Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidineA2a-- nih.gov
SCH 420814 Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidineA2a-- nih.gov

Enzyme Inhibition Studies (e.g., Tyrosine Kinase Inhibition)

While there are no specific enzyme inhibition studies for 4-amino-1,N-dimethyl-2(1H)-pyrimidinone reported in the literature, the closely related 4-aminopyrazolopyrimidine scaffold is a well-established and privileged structure in the development of tyrosine kinase inhibitors. nih.gov Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways controlling growth, proliferation, and differentiation. ed.ac.uk Their dysregulation is a hallmark of many cancers, making them important therapeutic targets. ed.ac.uk

The 4-aminopyrimidine (B60600) moiety is a key pharmacophore that mimics the adenine (B156593) portion of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity. nih.gov Numerous small-molecule inhibitors targeting various tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK), incorporate this scaffold. nih.govselleckchem.com

Table 2: Kinase Inhibitors Featuring an Aminopyrimidine or Related Scaffold
Inhibitor ClassTarget KinaseScaffold ExampleIC50Reference
PyrazolopyrimidineEGFR4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine2.7 µM selleckchem.com
PyrazolopyrimidineFGFRTAS-120- nih.gov
ImidazopyrazineBTKAcalabrutinib- nih.gov
PyrazolopyrimidinoneCDK2Compound 4a0.21 µM mdpi.com

Role as a Pharmacophore in Drug Discovery and Development

The specific role of 4-amino-1,N-dimethyl-2(1H)-pyrimidinone as a pharmacophore has not been explicitly detailed. However, the general 4-aminopyrimidine core is a highly successful pharmacophore, particularly in the field of kinase inhibition. nih.gov A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

The key features of the 4-aminopyrimidine pharmacophore that enable it to effectively target the ATP-binding site of kinases include:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring and the 4-amino group act as crucial hydrogen bond donors and acceptors, forming a characteristic interaction pattern with the "hinge" region of the kinase ATP-binding pocket. nih.gov

Scaffold for Substitution: The pyrimidine ring serves as a rigid and planar scaffold from which various substituents can be appended to explore different regions of the binding site, thereby tuning the compound's potency and selectivity. nih.govnih.gov

This scaffold's proven success has led to its widespread use in the design of combinatorial libraries and as a starting point for developing new therapeutic agents targeting a wide range of protein kinases. nih.govnih.gov

In Vitro Pharmacological Evaluation for Target Validation

There are no published in vitro pharmacological evaluations specifically for 4-amino-1,N-dimethyl-2(1H)-pyrimidinone to validate its biological targets. Such studies are fundamental in drug discovery to confirm that a compound interacts with its intended target and to characterize its potency and mechanism of action.

For related pyrimidine derivatives, in vitro evaluations are extensively used. These studies typically involve:

Enzyme Inhibition Assays: To determine the concentration of the compound required to inhibit the activity of a specific enzyme (e.g., a kinase) by 50% (IC50). For example, a series of N5-Substituted-pyrazolo[3,4-d]pyrimidinone derivatives were evaluated for their ability to inhibit Cyclin-Dependent Kinase 2 (CDK2). mdpi.com

Cell-Based Assays: To assess the compound's effect on cellular processes. This includes anti-proliferative assays using cancer cell lines (e.g., MCF-7, MDA-MB-231) to measure the compound's ability to inhibit cell growth. nih.govmdpi.com

Receptor Binding Assays: To measure the affinity (Ki) of a compound for a specific receptor, such as the adenosine A2a receptor, by competing with a radiolabeled ligand. nih.gov

These in vitro methods are essential for establishing structure-activity relationships (SAR) and validating the therapeutic potential of new chemical entities before they advance to more complex biological testing.

Q & A

Q. What are the established synthetic routes for 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl- and its derivatives?

The synthesis typically involves one-pot multicomponent reactions or stepwise modifications of pyrimidinone scaffolds. For example:

  • One-pot synthesis : Utilize dihydropyrimidinone precursors under acidic or basic conditions (e.g., HCl in DMF or NH₄OH) to introduce amino and methyl groups .
  • Oxidation steps : Convert dihydropyrimidinones to pyrimidinones using oxidizing agents like iodine or peroxides, as demonstrated in the synthesis of MLR-1023, a related antidiabetic compound .
  • Purification : Chromatographic techniques (e.g., silica gel chromatography) or recrystallization in ethanol/water mixtures are recommended for isolating pure products.

Q. How can structural characterization of this compound be optimized using spectroscopic methods?

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substitution patterns, particularly the positions of amino and methyl groups. For example, the methyl groups at N1 and N-dimethyl positions show distinct splitting patterns .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) can verify molecular formulas (e.g., C₈H₁₂N₂O₂ for a derivative in ) .
  • IR spectroscopy : Identify characteristic stretches (e.g., C=O at ~1650–1700 cm⁻¹ and N-H at ~3300 cm⁻¹) .

Advanced Research Questions

Q. What kinetic and thermodynamic parameters govern the dimerization and complexation of pyrimidinone derivatives?

  • Kinetic modeling : Use evolutionary programming algorithms (e.g., in Gepasi) to fit experimental data for dimerization constants (KdimK_{dim}) and association constants (KaK_a). For 2-ureido-4[1H]-pyrimidinone derivatives, KdimK_{dim} ranges from 1×1081 \times 10^8 to 7×108M17 \times 10^8 \, \text{M}^{-1} in toluene, with diffusion-controlled association rates (k1010M1s1k \sim 10^{10} \, \text{M}^{-1}\text{s}^{-1}) .
  • Thermodynamic stability : Evaluate solvent effects (e.g., toluene vs. polar solvents) on dimerization using isothermal titration calorimetry (ITC).

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Antimicrobial assays : Use broth microdilution methods to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
  • Enzyme inhibition : For targets like DNA methyltransferases, employ kinetic assays with radiolabeled substrates (e.g., 3H^3H-SAM) or X-ray crystallography to study binding modes, as seen in zebularine analogs .
  • Dose-response studies : Optimize in vivo models (e.g., diabetic rodents) to assess glycemic control, monitoring blood glucose levels and insulin sensitivity .

Q. How should contradictory data on dimerization constants or reaction yields be resolved?

  • Control experiments : Replicate reactions under identical conditions (solvent, temperature) to rule out procedural variability.
  • Computational validation : Compare experimental KdimK_{dim} values with density functional theory (DFT) calculations or molecular dynamics simulations .
  • Cross-validation : Use orthogonal techniques (e.g., NMR for equilibrium constants vs. UV-Vis for kinetic rates) .

Q. What strategies are effective for structural modifications to enhance solubility or bioactivity?

  • Amino group derivatization : Introduce hydrophilic groups (e.g., hydroxyls) via reductive amination or coupling reactions, as in 4-amino-1-β-D-ribofuranosyl derivatives .
  • Heterocyclic fusion : Synthesize pyrido[1,2-a]pyrimidinones by reacting 2-aminopyridine with malonamate/POCl₃ reagents, which can improve pharmacokinetic properties .

Q. What computational tools are suitable for studying hydrogen-bonding dynamics in this compound?

  • Molecular dynamics (MD) simulations : Model quadruple hydrogen-bonded dimers (e.g., 2-ureido-4[1H]-pyrimidinone) to analyze stability in solution .
  • Quantum mechanics (QM) : Calculate 2hJNN^2hJ_{NN} coupling constants in 15N^{15}N-enriched derivatives to validate hydrogen-bonding networks .

Q. How can enzyme inhibition mechanisms be elucidated for derivatives like zebularine analogs?

  • Crystallographic studies : Resolve enzyme-inhibitor complexes (e.g., M.HhaI DNA methylase with zebularine-containing oligonucleotides) to observe base-flipping and covalent adduct formation .
  • Kinetic isotope effects (KIEs) : Measure kcat/KMk_{cat}/K_M ratios with deuterated substrates to identify rate-limiting steps in inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.